![molecular formula C8H6ClF3N2O B1318983 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea CAS No. 343247-69-8](/img/structure/B1318983.png)
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
Overview
Description
“1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” is an impurity of Sorafenib , a multiple kinase inhibitor that targets both RAF and receptor tyrosine kinases promoting angiogenesis . It is also a derivative of the multiple tyrosine kinase inhibitor sorafenib .
Chemical Reactions Analysis
The compound “1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” has been found to exhibit high activity in preliminary in vivo anti-AML assays . It is a multikinase inhibitor that potently inhibits FLT3 and VEGFR2 .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” is 314.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 314.0433751 g/mol . The topological polar surface area is 41.1 Ų .
Scientific Research Applications
Anticancer Drug Development
This compound is an impurity of Sorafenib, a multiple kinase inhibitor targeting RAF and receptor tyrosine kinases that promote angiogenesis . It has been involved in the synthesis of novel KDR kinase inhibitors, which are crucial in anticancer drug discovery and development . The optimization of this compound has led to significant increases in KDR kinase inhibitory activity, making it a promising candidate for further development as an anticancer agent .
Pharmacological Applications
The trifluoromethyl group in this compound is of particular interest in pharmacology. Many FDA-approved drugs contain this group due to its ability to enhance the pharmacological activity of the compounds . The presence of this group in 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea suggests potential applications in developing new drugs with improved efficacy and stability .
Treatment of Fibrotic Diseases
There is evidence suggesting the application of this compound in the preparation of drugs for treating and reducing fibrotic diseases . These include skin sclerosis, cardiac fibrosis, pulmonary fibrosis, hepatic fibrosis, pancreatic fibrosis, and renal fibrosis . Its role in ameliorating fibrosis highlights its therapeutic potential in a range of fibrotic conditions .
Synthesis of Urea Derivatives
The compound serves as a precursor in the synthesis of various urea derivatives. These derivatives have diverse applications, including their use as intermediates in organic synthesis and potential therapeutic agents .
Organic Synthesis
In organic chemistry, 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea can be used to synthesize other complex molecules. Its reactivity with different reagents can lead to the formation of a variety of products that are useful in further chemical transformations .
Mechanism of Action
Target of Action
The primary target of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea, also known as STAT3-IN-7, is a derivative of Sorafenib and acts as an effective inhibitor of STAT3 phosphorylation . It induces apoptosis (cell death) in a manner dependent on SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3 .
Biochemical Pathways
The compound affects the JAK/STAT signaling pathway. By inhibiting the phosphorylation of STAT3, it prevents the activation of this pathway, leading to the induction of apoptosis . This can have downstream effects on various cellular processes, including cell growth and survival, angiogenesis, and immune response.
Result of Action
The inhibition of STAT3 by 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea leads to the induction of apoptosis, thereby exerting an anti-cancer effect . By blocking the activation of the JAK/STAT pathway, it can potentially inhibit the growth and survival of cancer cells .
properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGLEVVMDHAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591615 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea | |
CAS RN |
343247-69-8 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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